molecular formula C15H16N8OS B4022942 4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

Cat. No. B4022942
M. Wt: 356.4 g/mol
InChI Key: KRZLCWBJQBKFFP-UHFFFAOYSA-N
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Description

The compound of interest is related to several heterocyclic compounds, notably those containing 1,3,4-thiadiazol and 1,2,5-oxadiazol moieties. These heterocycles are known for their diverse chemical properties and applications in material science and pharmaceuticals. The incorporation of these units into a single molecule suggests potential for unique chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, ring closure, and substitution reactions. For example, compounds containing the 1,3,4-thiadiazole moiety can be synthesized through cyclization of thiosemicarbazide intermediates, as demonstrated in studies on solid-phase organic synthesis creating diverse 1,3,4-oxadiazole and 1,3,4-thiadiazole libraries (Yang et al., 2015). Similar methodologies could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

Molecular structure analysis of related compounds involves X-ray crystallography and DFT studies. These analyses provide insights into the stabilization of the structure through intramolecular and intermolecular hydrogen bonding, as well as the effects of substitution on molecular geometry (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of compounds containing 1,3,4-thiadiazol and 1,2,5-oxadiazol moieties varies significantly with substitution patterns. These compounds can undergo nucleophilic substitution reactions, electrophilic additions, and cyclization reactions under different conditions. The presence of amino groups also opens avenues for further functionalization through reactions with electrophiles or through the formation of coordination complexes.

Physical Properties Analysis

The physical properties, such as thermal stability and electrical conductivity, of related polymers and compounds have been a subject of study. For instance, poly(1,3,4-thiadiazole amine) exhibits high thermal stability with no weight loss up to 350°C and shows changes in electrical conductivity upon doping (Saegusa et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for further modification, are influenced by the heterocyclic cores and substituents. Studies on related compounds highlight their potential as scaffolds for pharmaceutical development due to their diverse reactivity and ability to interact with biological targets (Tahghighi et al., 2012).

Future Directions

The compound could be further studied for its potential biological activities. Similar compounds have shown promising results as urease inhibitors . Therefore, this compound might also exhibit similar activities and could be a candidate for further evaluation.

properties

IUPAC Name

4-[1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8OS/c16-13-12(21-24-22-13)14-18-9-5-1-2-6-10(9)23(14)8-4-3-7-11-19-20-15(17)25-11/h1-2,5-6H,3-4,7-8H2,(H2,16,22)(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLCWBJQBKFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCC3=NN=C(S3)N)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

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